2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is an alanine derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized as a protective group in the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like carbodiimides (e.g., DCC) and activators like HOBt.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides (DCC), activators (HOBt), and bases (N-methylmorpholine).
Major Products Formed
Fmoc Removal: Alanine derivatives without the Fmoc group.
Coupling Reactions: Peptides and proteins with extended amino acid chains.
Scientific Research Applications
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biological Studies: Investigating the structure and function of proteins and enzymes.
Drug Development: Designing peptide-based drugs and therapeutic agents.
Industrial Applications: Production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of 2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVCGIEHSZCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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